An In-depth Technical Guide to the 306-O12B Lipidoid for mRNA Delivery
An In-depth Technical Guide to the 306-O12B Lipidoid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 306-O12B lipidoid, a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). We will delve into its chemical structure, present key quantitative data from seminal studies, outline detailed experimental protocols, and visualize its synthesis, experimental application, and mechanism of action.
Core Structure and Properties of 306-O12B
The 306-O12B lipidoid is a novel, ionizable cationic lipidoid specifically engineered for the in vivo delivery of nucleic acids.[1][2] Its structure is characterized by a multi-armed amine head group and four branched lipid tails that incorporate bioreducible disulfide bonds. This design confers several advantageous properties for mRNA delivery.
Key Structural Features:
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Ionizable Amine Head: The core contains multiple tertiary amine groups. At a low pH (such as within an endosome), these amines become protonated and thus positively charged. This pH-dependent charge is crucial for encapsulating negatively charged mRNA during formulation and for facilitating endosomal escape within the target cell.[3] At physiological pH (7.4), the lipidoid is largely neutral, reducing potential toxicity.[3]
-
Bioreducible Disulfide Bonds: Each lipid tail contains a disulfide bond (-S-S-). These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cell's cytoplasm (due to glutathione). This bioreducibility is believed to aid in the disassembly of the LNP and the release of the mRNA payload into the cytosol.[4][5]
-
Branched Lipid Tails: The branched, long alkyl chains contribute to the overall hydrophobicity and structural organization of the lipid nanoparticle, influencing its stability and interaction with cell membranes.
Chemical and Physical Data
The fundamental properties of the 306-O12B lipidoid are summarized below.
| Property | Value | Reference |
| Formal Name | tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | [2] |
| Molecular Formula | C₅₉H₁₁₅N₃O₈S₈ | [1][2] |
| Molecular Weight | 1251.08 g/mol | [1] |
| CAS Number | 2566523-06-4 | [1][2] |
| SMILES String | O=C(CCN(CCCN(CCCN(CCC(OCCSSCCCCCCCC)=O)CCC(OCCSSCCCCCCCC)=O)C)CCC(OCCSSCCCCCCCC)=O)OCCSSCCCCCCCC | [1] |
Data Presentation: LNP Formulation and In Vivo Efficacy
The 306-O12B lipidoid has been extensively characterized as a component of LNPs for liver-specific gene editing. The following tables summarize key quantitative data from the pivotal study by Qiu et al. (2021), which utilized 306-O12B LNPs to deliver Cas9 mRNA and a single-guide RNA (sgAngptl3) to knock down the Angptl3 gene in mice.
Optimized LNP Formulation and Physicochemical Properties
| Parameter | Optimal Value / Result | Reference |
| LNP Molar Ratio (306-O12B:Chol:DOPC:DMG-PEG) | 50 : 38.5 : 10 : 1.5 | [6] |
| Lipid to mRNA Weight Ratio | 7.5 : 1 | [6] |
| Average LNP Diameter (DLS) | 112 nm | [5] |
| mRNA Encapsulation Efficiency | ~96% | [5] |
In Vivo Genome Editing and Biological Outcomes
Data below represents results from mice treated with a single 3.0 mg/kg dose of total RNA (Cas9 mRNA + sgAngptl3) formulated in 306-O12B LNPs, measured 7 days post-administration.
| Outcome Measure | 306-O12B LNP (Median Value) | MC3 LNP (Control, Median Value) | Reference |
| In Vivo Editing Rate (Indels) | 38.5% | 14.6% | |
| Serum ANGPTL3 Protein Reduction | 65.2% | Not specified | [1] |
| Serum Triglyceride (TG) Reduction | ~60% | ~30% | |
| Serum LDL-C Reduction | ~50% | ~20% |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 306-O12B, its formulation into LNPs, and key analytical assays for evaluating its efficacy.
Synthesis of 306-O12B Lipidoid (General Protocol)
The synthesis of tail-branched bioreducible lipidoids like 306-O12B is achieved via a solvent-free Michael addition reaction.[5] This involves reacting an amine-containing "head" group with a lipid "tail" group that has been functionalized with an acrylate moiety.
Materials:
-
Amine head group (e.g., 306: a multi-amine structure)
-
Disulfide bond-incorporated acrylate lipid tail (e.g., O12B acrylate)
-
Reaction vessel
-
Magnetic stirrer and heat source
Procedure:
-
Combine the amine head group and the acrylate-functionalized lipid tail in a reaction vessel in the desired molar ratio.
-
Heat the mixture (e.g., to 90°C) under solvent-free conditions with constant stirring.
-
Allow the Michael addition reaction to proceed for a specified time (e.g., 48-72 hours).
-
The resulting product is a library of lipidoids, with the number of tails added depending on the reaction stoichiometry. The 306-O12B product is then isolated.
-
Purification is typically performed using column chromatography to isolate the desired product with four lipid tails.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and mass spectrometry.
LNP Formulation via Microfluidics
This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production.[7][8]
Materials:
-
306-O12B, Cholesterol, DOPC, and DMG-PEG 2000
-
100% Ethanol
-
mRNA (e.g., Cas9 mRNA and sgRNA)
-
Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device and syringe pumps (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve 306-O12B, cholesterol, DOPC, and DMG-PEG in 100% ethanol to achieve the desired final concentrations and a molar ratio of 50:38.5:10:1.5.
-
Prepare mRNA Solution: Dilute the mRNA and sgRNA in the aqueous citrate buffer to the required concentration.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Set the syringe pumps to the desired flow rate ratio (typically 3:1 aqueous to organic).
-
Initiate Mixing: Start the pumps to drive the two solutions through the microfluidic mixing chip. The rapid mixing of the ethanol phase with the aqueous phase causes a drop in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.
-
Collection and Dialysis: Collect the resulting LNP suspension from the device outlet. To remove the ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.
-
Characterization: Measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
T7 Endonuclease I (T7E1) Assay for Genome Editing Detection
The T7E1 assay is used to detect insertions and deletions (indels) at a specific genomic locus resulting from CRISPR/Cas9 activity.[9][10][11]
Materials:
-
Genomic DNA (gDNA) extracted from treated and control tissues/cells
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase and dNTPs
-
T7 Endonuclease I (T7E1) and corresponding reaction buffer
-
Agarose gel and electrophoresis equipment
Procedure:
-
PCR Amplification: Amplify the genomic region flanking the CRISPR target site using ~100-200 ng of gDNA as a template. A typical amplicon size is 400-800 bp.
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5-10 minutes. Then, re-anneal the DNA by slowly cooling the reaction to room temperature (e.g., ramping down at ~0.1-2°C per second). This allows wild-type and mutated DNA strands to re-anneal, forming heteroduplexes with mismatches at the indel sites.
-
T7E1 Digestion: Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I in its reaction buffer at 37°C for 15-30 minutes. The T7E1 enzyme will recognize and cleave the DNA at the mismatch sites in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digestion products by running the entire reaction on a 2% agarose gel. The presence of cleaved DNA fragments (smaller than the original PCR product) indicates that indels were present.
-
Quantification: The frequency of indels can be estimated by measuring the band intensities of the cleaved and uncleaved DNA fragments using gel imaging software.
Visualizations: Synthesis, Workflows, and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving the 306-O12B lipidoid.
Logical Workflow for 306-O12B Synthesis
Caption: A logical workflow for the synthesis of 306-O12B via Michael addition.
Experimental Workflow for In Vivo Gene Editing
Caption: Experimental workflow from LNP formulation to in vivo analysis.
Signaling Pathway of 306-O12B LNP for Angptl3 Knockdown
Caption: Mechanism of action for Angptl3 knockdown via 306-O12B LNP delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 4. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. genemedi.net [genemedi.net]
- 10. pnabio.com [pnabio.com]
- 11. diagenode.com [diagenode.com]
